molecular formula C13H9ClOS B12669968 2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- CAS No. 104941-08-4

2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)-

Cat. No.: B12669968
CAS No.: 104941-08-4
M. Wt: 248.73 g/mol
InChI Key: JHTIFWKXTUMGIY-UHFFFAOYSA-N
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Description

2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a chlorophenyl group and a thienyl group attached to the propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzaldehyde+2-acetylthiopheneNaOH2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)-\text{4-chlorobenzaldehyde} + \text{2-acetylthiophene} \xrightarrow{\text{NaOH}} \text{2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)-} 4-chlorobenzaldehyde+2-acetylthiopheneNaOH​2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)-

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids, or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- is primarily based on its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. The α,β-unsaturated carbonyl system is particularly reactive and can participate in Michael addition reactions with biological nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(2-thienyl)-: Lacks the chlorophenyl group, which may result in different reactivity and biological activity.

    2-Propen-1-one, 2-(4-methylphenyl)-1-(2-thienyl)-: Contains a methyl group instead of a chlorine atom, which can affect its chemical properties and interactions.

    2-Propen-1-one, 2-(4-fluorophenyl)-1-(2-thienyl)-: The presence of a fluorine atom can influence the compound’s stability and reactivity.

Uniqueness

2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- is unique due to the presence of both a chlorophenyl group and a thienyl group, which confer distinct chemical and biological properties. The chlorine atom can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

104941-08-4

Molecular Formula

C13H9ClOS

Molecular Weight

248.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C13H9ClOS/c1-9(10-4-6-11(14)7-5-10)13(15)12-3-2-8-16-12/h2-8H,1H2

InChI Key

JHTIFWKXTUMGIY-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CS2

Origin of Product

United States

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